Methyl 2-oxo-3-(m-tolyl)propanoate

Description

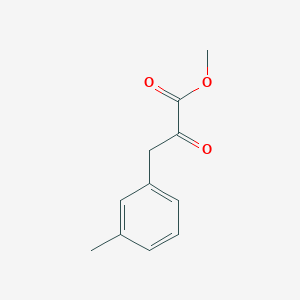

Methyl 2-oxo-3-(m-tolyl)propanoate is an ester derivative featuring a ketone group at the 2-position and a meta-tolyl (m-tolyl) aromatic substituent at the 3-position of the propanoate backbone. This compound serves as a critical intermediate in organic synthesis, particularly in the development of heterocyclic frameworks and bioactive molecules. Its structural uniqueness—combining an electron-withdrawing oxo group and an electron-donating m-tolyl group—enables diverse reactivity in nucleophilic additions, cyclizations, and cross-coupling reactions.

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 3-(3-methylphenyl)-2-oxopropanoate |

InChI |

InChI=1S/C11H12O3/c1-8-4-3-5-9(6-8)7-10(12)11(13)14-2/h3-6H,7H2,1-2H3 |

InChI Key |

ARWFVXOYLMQLRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxo-3-(m-tolyl)propanoate can be synthesized through several methods. One common method involves the esterification of 3-(m-tolyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Claisen condensation of methyl acetate with m-tolylacetone, followed by acidification to yield the desired product. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

α-Halogenation Reactions

The α-carbon adjacent to the ketone group undergoes halogenation under specific conditions. This reaction is pivotal for introducing halogens, which enhance electrophilicity for further substitutions.

Fluorination

Treatment with Selectfluor® in acetonitrile under reflux introduces a fluorine atom at the α-position. For example:

Reaction Conditions :

-

Substrate : Methyl 3-oxo-3-(m-tolyl)propanoate

-

Reagent : Selectfluor® (1.1 equiv)

-

Solvent : MeCN

-

Temperature : Reflux (2 hours)

Bromination

Bromine (Br₂) in carbon tetrachloride (CCl₄) at 0°C selectively brominates the α-position:

Reaction Conditions :

-

Substrate : Methyl 3-oxo-3-(m-tolyl)propanoate

-

Reagent : Br₂ (1.1 equiv in DCM)

-

Solvent : CCl₄

-

Temperature : 0°C

| Product | Reagent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-fluoro-3-oxo-3-(m-tolyl)propanoate | Selectfluor® | MeCN, reflux | 75% | |

| Methyl 2-bromo-3-oxo-3-(m-tolyl)propanoate | Br₂ | CCl₄, 0°C | 85% |

Condensation with Amines

The ketone group participates in condensation reactions with aromatic amines, forming enamine or β-ketoamide derivatives.

Ester Hydrolysis

The methyl ester group is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Acid-Catalyzed Hydrolysis

Reaction Conditions :

-

Substrate : Methyl 2-oxo-3-(m-tolyl)propanoate

-

Reagent : HCl (6M)

-

Solvent : H₂O/EtOH (1:1)

-

Temperature : Reflux (4 hours)

Product : 2-Oxo-3-(m-tolyl)propanoic acid (PubChem CID: 10352241)

Photoredox-Catalyzed Cyclization

Under visible light, the α-halogenated derivatives participate in cyclization reactions to form heterocycles.

Oxazole Formation

Methyl 2-bromo-3-oxo-3-(m-tolyl)propanoate reacts with methylene-2-oxazoline under photoredox conditions:

Reaction Conditions :

-

Substrate : Methyl 2-bromo-3-oxo-3-(m-tolyl)propanoate

-

Reagent : Methylene-2-oxazoline (1.5 equiv)

-

Catalyst : fac-Ir(ppy)₃ (1 mol%)

-

Base : K₃PO₄

-

Solvent : DCM

-

Light Source : 33W CFL (12 hours)

Product : Monofluorooxazole derivative

Nucleophilic Substitution

The α-halogen atom (Br or F) undergoes substitution with nucleophiles like azides or thiocyanate.

Azidation

Reaction Conditions :

-

Substrate : Methyl 2-bromo-3-oxo-3-(m-tolyl)propanoate

-

Reagent : NaN₃ (1.2 equiv)

-

Solvent : DMF, 60°C (6 hours)

Product : Methyl 2-azido-3-oxo-3-(m-tolyl)propanoate

Scientific Research Applications

Methyl 2-oxo-3-(m-tolyl)propanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

Industry: The compound is used in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-oxo-3-(m-tolyl)propanoate depends on the specific reaction it undergoes. In esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The presence of the electron-withdrawing ester group enhances its reactivity towards nucleophiles.

In biological systems, the compound can be hydrolyzed by esterases to yield the corresponding acid and alcohol. This hydrolysis reaction is essential for its metabolism and subsequent biological activity.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: The m-tolyl group in the target compound introduces steric and electronic effects distinct from p-tolyl derivatives (e.g., Methyl 3-chloro-2-oxo-3-(p-tolyl)propanoate). The para-substituted analog may exhibit altered regioselectivity in aromatic substitution reactions due to reduced steric hindrance .

- Reactivity: The diazo and methoxyimino groups in (Z)-Methyl 2-diazo-3-(methoxyimino)-3-(m-tolyl)propanoate enable cycloaddition reactions, facilitating pyrrole synthesis—a feature absent in the parent compound .

- Bioactivity : Pyrrole-containing analogs (e.g., compound 1 in ) demonstrate hypoglycemic activity, suggesting that functionalization with heterocycles enhances biological relevance compared to the simpler oxo-ester core .

Biological Activity

Methyl 2-oxo-3-(m-tolyl)propanoate, an organic compound with significant structural characteristics, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C11H12O3

- Functional Groups : Contains a ketone group (2-oxo), an ester group (methyl ester), and an aromatic m-tolyl group.

The presence of these functional groups allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound:

- Condensation Reactions : Utilizing aldehydes and ketones in the presence of acid catalysts.

- Multicomponent Reactions : Employing methodologies such as Ugi reactions, which allow for the formation of complex structures in a single step.

- Oxidation and Reduction Reactions : Involving reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. It has been shown to interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. For example, preliminary investigations suggest that this compound may inhibit specific kinases that are crucial in cancer cell proliferation .

The mechanism of action is believed to involve:

- Enzyme Inhibition : Targeting metabolic enzymes that regulate cell growth.

- DNA Interaction : Potential intercalative binding with DNA, disrupting replication processes similar to other known antitumor agents .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

-

In Vitro Studies :

- A study demonstrated that compounds similar to this compound showed IC50 values ranging from 1.19 µM to 5.37 µM against various cancer cell lines, indicating potent cytotoxic activity .

- Molecular docking studies revealed binding affinities comparable to established chemotherapeutic agents, suggesting a promising therapeutic profile .

- Structure-Activity Relationship (SAR) :

Comparative Analysis

A comparative analysis with structurally similar compounds can provide insights into the unique properties of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-hydroxy-3-(m-tolyl)propanoate | C11H14O3 | Hydroxy group enhances hydrogen bonding |

| Ethyl 3-oxo-3-(m-tolyl)propanoate | C12H14O3 | Additional ethyl group alters lipophilicity |

| Methyl 2-hydroxy-3-(o-tolyl)propanoate | C11H14O3 | Ortho substitution affects steric hindrance |

Q & A

Basic: What are the optimized synthetic routes for Methyl 2-oxo-3-(m-tolyl)propanoate, and how can reaction yields be maximized?

Methodological Answer:

The compound is synthesized via diazo transfer reactions. A representative method involves reacting (Z)-methyl 2-diazo-3-(methoxyimino)-3-(m-tolyl)propanoate under controlled conditions, achieving yields up to 87% . Key parameters include:

- Catalyst Selection : Use of transition metal catalysts (e.g., Pd or Cu) to stabilize reactive intermediates.

- Temperature Control : Reactions performed at 0–25°C to minimize diazo decomposition.

- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients.

Maximize yields by optimizing stoichiometry (e.g., 1:1.2 molar ratio of diazo precursor to arylating agent) and inert atmosphere (N₂/Ar) to prevent oxidation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals for the α-keto ester (δ ~164 ppm for carbonyl) and m-tolyl group (δ 7.2–7.4 ppm for aromatic protons) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 248.1035) with <1 ppm error .

- IR Spectroscopy : Identify ester C=O (~1730 cm⁻¹) and α-keto carbonyl (~1680 cm⁻¹) stretches .

Cross-validate with X-ray crystallography for absolute configuration determination in crystalline derivatives .

Advanced: How can researchers resolve contradictions in spectral data when synthesizing novel derivatives?

Methodological Answer:

Contradictions (e.g., unexpected shifts in NMR or HRMS anomalies) arise from impurities or tautomeric equilibria. Strategies include:

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- Isolation of Byproducts : Use preparative HPLC to isolate minor components and characterize them via single-crystal XRD .

Advanced: What strategies mitigate impurity formation during synthesis?

Methodological Answer:

Common impurities include regioisomers (e.g., para-substituted byproducts) and hydrolyzed acids. Mitigation involves:

- Reaction Monitoring : Use TLC or in-situ FTIR to track intermediate formation .

- pH Control : Maintain mildly acidic conditions (pH 4–6) to prevent ester hydrolysis .

- Chiral Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomeric impurities .

Reference pharmacopeial impurity standards (e.g., EP/ICH guidelines) for quantification .

Advanced: What mechanistic insights explain the reactivity of the α-keto ester moiety?

Methodological Answer:

The α-keto group undergoes nucleophilic attacks (e.g., enolate formation) and photochemical rearrangements. Key pathways:

- Enolate Chemistry : Deprotonation with LDA/NaH generates enolates for alkylation or aldol reactions .

- Photoreactivity : UV irradiation induces Norrish-type cleavage, forming aryl radicals for C–C bond functionalization .

- Enzymatic Hydrolysis : Susceptibility to esterases (e.g., lactonases) can be studied via Michaelis-Menten kinetics .

Basic: What storage conditions ensure stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent thermal/photo degradation .

- Atmosphere : Use argon/vacuum-sealed containers to avoid oxidation.

- Solvent : Dissolve in anhydrous DCM or THF for long-term storage; avoid protic solvents (e.g., MeOH) to prevent ester hydrolysis .

Advanced: How does the m-tolyl substituent influence reactivity and bioactivity?

Methodological Answer:

The m-tolyl group’s electron-donating methyl enhances aromatic electrophilic substitution but reduces α-keto electrophilicity. Effects include:

- Chemical Reactivity : Increased steric hindrance slows nucleophilic attacks at the β-position .

- Biological Activity : The meta-substitution pattern improves membrane permeability in cell-based assays, as shown in analogues with similar esters .

- Computational Insights : QSPR models predict logP values (~2.5) and bioavailability scores using software like Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.